molecular formula C24H42O2 B155136 1,4-Benzenediol, 2-octadecyl- CAS No. 1706-70-3

1,4-Benzenediol, 2-octadecyl-

Cat. No. B155136
CAS RN: 1706-70-3
M. Wt: 362.6 g/mol
InChI Key: GDOYYIKTCYJSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzenediol, 2-octadecyl- is a synthetic compound that belongs to the family of alkylbenzenes. It is commonly known as 2-octadecyl hydroquinone and has been widely used in scientific research due to its unique properties and potential applications. This compound is synthesized through a multi-step process and has been found to possess several important biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2-octadecyl- is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in the body. This compound has been found to inhibit the production of reactive oxygen species and lipid peroxidation, which are key factors in the development of oxidative stress-related disorders.
Biochemical and Physiological Effects
1,4-Benzenediol, 2-octadecyl- has been found to possess several important biochemical and physiological effects. It has been shown to reduce inflammation, improve antioxidant status, and enhance cellular function. Additionally, it has also been found to have neuroprotective and anticancer properties, making it a potential candidate for the development of new drugs in these areas.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1,4-Benzenediol, 2-octadecyl- in lab experiments is its ability to scavenge free radicals and reduce oxidative stress. This makes it a useful tool for studying the role of oxidative stress in disease development and for testing the efficacy of potential antioxidant therapies. However, one of the limitations of using this compound is its potential toxicity at high doses, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 1,4-Benzenediol, 2-octadecyl-. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity at higher doses.
Conclusion
In conclusion, 1,4-Benzenediol, 2-octadecyl- is a synthetic compound that has been extensively studied for its unique properties and potential applications in scientific research. It is synthesized through a multi-step process and has been found to possess several important biochemical and physiological effects. While there are limitations to its use in lab experiments, it remains a valuable tool for studying oxidative stress-related disorders and for developing new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify potential side effects and toxicity at higher doses.

Synthesis Methods

The synthesis of 1,4-Benzenediol, 2-octadecyl- involves several steps, including the conversion of octadecene to octadecyl bromide, which is then reacted with hydroquinone to form the final product. The process is typically carried out under controlled conditions, and the purity of the product is monitored at each step to ensure the desired outcome.

Scientific Research Applications

1,4-Benzenediol, 2-octadecyl- has been extensively used in scientific research due to its unique properties. It has been found to possess antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related disorders. Additionally, it has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

CAS RN

1706-70-3

Product Name

1,4-Benzenediol, 2-octadecyl-

Molecular Formula

C24H42O2

Molecular Weight

362.6 g/mol

IUPAC Name

2-octadecylbenzene-1,4-diol

InChI

InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23(25)19-20-24(22)26/h19-21,25-26H,2-18H2,1H3

InChI Key

GDOYYIKTCYJSRI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O

Other CAS RN

1706-70-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.